Chemical and Physical Properties of Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate: A Technical Guide for Advanced Pharmaceutical Synthesis
Executive Summary Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate is a highly specialized, conformationally restricted building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate is a highly specialized, conformationally restricted building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I have structured this technical whitepaper to provide a deep dive into its physicochemical profile, mechanistic reactivity, and validated synthetic protocols. This guide is designed for medicinal chemists and process scientists who require orthogonal functionalization handles to rapidly generate structure-activity relationship (SAR) libraries, particularly in the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators and targeted kinase inhibitors.
Structural and Physicochemical Profiling
Understanding the baseline physical properties of this intermediate is critical for downstream purification and formulation strategies. The compound features a rigid sp3-hybridized cyclopropane ring bonded to a 1,3,4-trisubstituted phenyl ring.
The architectural design of Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate is highly deliberate, offering two distinct advantages in drug discovery:
Conformational Restriction: The cyclopropane ring is not merely a structural spacer; it imposes severe conformational constraint. By locking the dihedral angle between the phenyl ring and the ester moiety, it pre-organizes the molecule's geometry. This minimizes the entropic penalty upon binding to target proteins, a critical design principle successfully employed in the development of CFTR correctors like Lumacaftor and Tezacaftor[2].
Orthogonal Reactivity: The 3-bromo-4-amino substitution pattern on the phenyl ring provides two distinct, orthogonal synthetic handles. The primary aniline (4-amino) is primed for acylation or HATU-mediated amide couplings, while the meta-bromo group (3-bromo) serves as an ideal electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[3].
Figure 1: Synthetic workflow and orthogonal functionalization pathways of the target scaffold.
To synthesize the target compound from its non-brominated precursor, electrophilic aromatic substitution must be carefully controlled to prevent over-bromination. The following protocol is designed as a self-validating system to ensure high yield and purity.
Step-by-Step Methodology:
Preparation: Dissolve 10.0 mmol of Methyl 1-(4-aminophenyl)cyclopropanecarboxylate in 25 mL of anhydrous acetonitrile (MeCN) under a nitrogen atmosphere.
Temperature Control: Chill the reactor to 0 °C. Causality: The amino group strongly activates the phenyl ring. Lowering the thermal energy suppresses the formation of the 3,5-dibromo byproduct, ensuring strict regioselectivity.
Reagent Addition: Add 10.2 mmol (1.02 equiv) of N-Bromosuccinimide (NBS) in 5 equal portions over 30 minutes. Causality: Portion-wise addition maintains a low steady-state concentration of the bromonium ion, maximizing ortho-selectivity relative to the amine.
In-Process Validation (Self-Correction): After 2 hours, sample the reaction for Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1).
Validation: A new, less polar spot should appear.
Correction: If >5% starting material remains, add 0.05 equiv of NBS and stir for an additional 30 minutes. If di-bromination is detected (a third, even less polar spot), immediately proceed to the quenching step to save the batch.
Quenching: Add 20 mL of saturated aqueous Na₂S₂O₃. Causality: Thiosulfate rapidly reduces any unreacted NBS or free bromine, halting the electrophilic substitution instantly.
Isolation: Extract the aqueous layer with EtOAc (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Flash column chromatography (silica gel, gradient elution from 10% to 20% EtOAc in Hexanes) yields the pure crystalline product.
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized batch, the following spectroscopic markers must be validated prior to downstream application:
¹H NMR (400 MHz, CDCl₃): The critical diagnostic signals are the aromatic protons. Look for a doublet at δ 7.45 (J = 2.0 Hz) representing the proton isolated between the bromo and cyclopropyl groups, confirming regiochemistry. The cyclopropyl methylene protons appear as two distinct multiplets around δ 1.55 and 1.15.
LC-MS (ESI+): Observe the characteristic isotopic doublet for the bromine atom (⁷⁹Br/⁸¹Br) at m/z 270.0 and 272.0[M+H]⁺ in a strict 1:1 ratio.
Applications in Drug Development: CFTR Modulators
Mutations in the CFTR gene, particularly the F508del mutation, lead to misfolded proteins that fail to traffic to the epithelial cell membrane. Cyclopropanecarboxylic acid derivatives are foundational to the pharmacophore of CFTR correctors, which act as molecular chaperones to facilitate proper protein folding and membrane trafficking[4]. The ester group of Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate can be saponified to the free acid, allowing it to be conjugated with complex heterocyclic amines, mirroring the exact synthetic logic used in Vertex Pharmaceuticals' clinical pipeline[2].
Figure 2: Integration of the cyclopropanecarboxylate scaffold into CFTR modulator development.
References
Title: Patent Review of Synthetic Routes and Crystalline Forms of the CFTR-Modulator Drugs Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor
Source: Organic Process Research & Development, ACS Publications
URL: [Link]
Title: Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector
Source: Journal of Medicinal Chemistry, ACS Publications
URL: [Link]
Title: Journey on VX-809-Based Hybrid Derivatives towards Drug-like F508del-CFTR Correctors: From Molecular Modeling to Chemical Synthesis and Biological Assays
Source: International Journal of Molecular Sciences, PMC
URL: [Link]
An In-depth Technical Guide to the Structural Elucidation of Phenyl-Substituted Small Molecules: A Case Study
A Note to the Reader: The primary subject of this guide, Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate, is a molecule of significant interest in contemporary drug discovery. However, as of the latest literature...
Author: BenchChem Technical Support Team. Date: April 2026
A Note to the Reader: The primary subject of this guide, Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate, is a molecule of significant interest in contemporary drug discovery. However, as of the latest literature review, its single-crystal X-ray diffraction data is not publicly available. To fulfill the spirit of the request for an in-depth technical guide on crystallographic analysis, this document will use a closely related, structurally characterized compound as a central case study: (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one . This allows for a comprehensive exploration of the principles and practices of X-ray crystallography, providing a robust framework for researchers, scientists, and drug development professionals.
Introduction: The Significance of Structural Insight in Drug Development
The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and biological activity. For drug development professionals, an unambiguous understanding of a compound's solid-state structure is paramount for intellectual property, formulation, and understanding its interaction with biological targets. Single-crystal X-ray diffraction remains the gold standard for providing this definitive structural information.
This guide will delve into the synthesis, crystallization, and comprehensive X-ray diffraction analysis of our case study compound. Through this exploration, we will illuminate the causal relationships behind experimental choices and demonstrate a self-validating system of protocols, providing a blueprint for the structural elucidation of novel small molecules.
Part 1: Synthesis and Crystallization
A plausible synthetic route to the target molecule, Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate, would likely involve a multi-step process, potentially beginning with the bromination of a suitable 4-aminophenylacetic acid derivative, followed by esterification and a cyclopropanation reaction.
For our case study compound, (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one, the synthesis is a classic Claisen-Schmidt condensation.[1]
Experimental Protocol: Synthesis of (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one[1]
Reaction Setup: To a solution of 4-methylacetophenone (1.34 g, 0.01 mol) and 3-bromobenzaldehyde (1.86 g, 0.01 mol) in ethanol (25 ml), 50% potassium hydroxide solution (2.5 ml) was added at 273 K.
Reaction Execution: The mixture was stirred for one hour.
Work-up and Isolation: The reaction mixture was then poured into crushed ice. The resulting yellow precipitate was collected by filtration.
Purification: The crude product was purified by recrystallization from ethanol.
Crystallization for X-ray Diffraction[1]
Single crystals suitable for X-ray analysis were grown by the slow evaporation of an acetone solution of the purified compound. This method allows for the gradual formation of a well-ordered crystal lattice, which is essential for obtaining high-quality diffraction data.
Part 2: Single-Crystal X-ray Diffraction Analysis
The following sections detail the instrumental parameters and the process of structure solution and refinement for (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one.
Data Collection and Crystal Parameters
A summary of the data collection and crystallographic parameters is presented in Table 1.
Parameter
Value
Chemical formula
C₁₆H₁₃BrO
Formula weight
301.17
Crystal system
Triclinic
Space group
P1
a (Å)
5.8984 (16)
b (Å)
7.3015 (19)
c (Å)
15.559 (4)
α (°)
83.461 (5)
β (°)
87.860 (4)
γ (°)
88.446 (5)
Volume (ų)
665.1 (3)
Z
2
Temperature (K)
273 (2)
Radiation type
Mo Kα
μ (mm⁻¹)
3.08
Crystal size (mm)
0.12 × 0.10 × 0.06
Table 1: Crystal data and structure refinement for (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one.[1]
Structure Solution and Refinement
The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All hydrogen atoms were placed in calculated positions and refined using a riding model.
Part 3: Molecular and Crystal Structure Insights
The asymmetric unit of the title compound contains one molecule. The molecule adopts an E configuration about the C=C double bond of the propenone unit.
Molecular Conformation
The two aromatic rings of the chalcone are not coplanar, exhibiting a dihedral angle of 46.91 (14)°. This twist is a common feature in chalcones and is influenced by the steric and electronic interactions between the two aryl moieties.
Supramolecular Interactions and Crystal Packing
The crystal structure is stabilized by Br···Br interactions between centrosymmetrically-related molecules, with a Br1···Br1i distance of 3.4549 (11) Å.[1] Such halogen-halogen interactions are significant non-covalent forces that influence the packing of molecules in the solid state.
Part 4: The Role of Structural Analysis in Drug Discovery
The detailed structural information obtained from single-crystal X-ray diffraction is invaluable in the drug discovery pipeline. It provides:
Unambiguous Confirmation of Structure: Essential for patent applications and regulatory submissions.
Insight into Polymorphism: Different crystalline forms of the same compound can have vastly different physical properties, affecting bioavailability and stability.
Structure-Activity Relationship (SAR) Studies: A precise understanding of the molecular conformation can inform the design of more potent and selective analogs.
Computational Modeling: High-quality crystal structures provide the basis for accurate molecular modeling and docking studies to predict binding to biological targets.
Conclusion
While the crystal structure of Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate remains to be determined, the principles and methodologies for its elucidation are well-established. Through the detailed analysis of a related bromophenyl-containing compound, this guide has provided a comprehensive overview of the synthesis, crystallization, and X-ray diffraction analysis process. The insights gained from such studies are fundamental to advancing modern drug discovery and development, enabling the rational design of novel therapeutics.
References
Sarojini, B. K., et al. (2007). Crystal structure of (E)-3-(3-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4595. [Link]
Diagrams
Caption: Experimental workflow for the synthesis, crystallization, and structural analysis.
Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate
Mechanistic Rationale & Substrate Profiling The functionalization of highly decorated aromatic scaffolds is a cornerstone of modern drug discovery. The target substrate, Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarbox...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Rationale & Substrate Profiling
The functionalization of highly decorated aromatic scaffolds is a cornerstone of modern drug discovery. The target substrate, Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate , presents a unique trifecta of chemoselectivity challenges for palladium-catalyzed cross-coupling:
Unprotected Ortho-Aniline: The free
−NH2
group is situated ortho to the reactive C–Br bond. Historically, unprotected ortho-haloanilines risk catalyst poisoning via the formation of stable, unreactive palladium-amine chelates[1].
Steric Hindrance: The ortho-substitution increases the activation energy required for the initial oxidative addition step into the C–Br bond.
Base-Sensitive Ester: The methyl cyclopropanecarboxylate moiety is highly susceptible to saponification (hydrolysis) if strongly alkaline conditions are employed[2].
To overcome these barriers, this protocol utilizes a bulky, electron-rich palladium precatalyst (CataCXium A Pd G3) paired with a mild, non-nucleophilic base (
K3PO4
) in a biphasic solvent system. The bulky phosphine ligand accelerates oxidative addition and sterically prevents amine coordination[1], while the mild base ensures complete preservation of the ester group while still effectively activating the boronic acid for transmetalation[3],[4].
Catalyst & Base Optimization Data
The following table summarizes the quantitative optimization data driving the selection of the ideal catalytic system. Strong bases lead to ester cleavage, while less sterically demanding ligands fail to overcome amine interference.
Table 1: Optimization of Catalyst and Base for Chemoselective Coupling
Catalyst System
Base
Solvent System
Temp (°C)
Ester Retention
Amine Interference
Overall Yield (%)
Pd(PPh3)4
(5 mol%)
NaOH
(2.0 eq)
THF /
H2O
80
Low (Hydrolyzed)
Moderate
< 20
Pd(dppf)Cl2
(5 mol%)
K2CO3
(2.0 eq)
Dioxane /
H2O
90
High
Low
65 - 75
CataCXium A Pd G3 (2 mol%)
K3PO4
(2.0 eq)
2-MeTHF /
H2O
70
High
Very Low
> 85
Pd(OAc)2
/ SPhos (5 mol%)
Cs2CO3
(2.0 eq)
Toluene /
H2O
100
Moderate
Low
70 - 80
Experimental Workflow
Figure 1: Step-by-step experimental workflow for the chemoselective Suzuki-Miyaura coupling.
Detailed Experimental Protocol
Step 1: Reagent Assembly
Action: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), CataCXium A Pd G3 (0.02 equiv, 2 mol%), and anhydrous
K3PO4
(2.0 equiv, 2.0 mmol).
Causality/Rationale: A slight excess of the boronic acid compensates for potential competitive protodeboronation[5].
K3PO4
is selected because its pKa is sufficient to form the reactive boronate complex required for transmetalation, but low enough to prevent saponification of the cyclopropanecarboxylate ester[2],[3].
Self-Validation Checkpoint: The solid mixture should be free-flowing. Any clumping of the
K3PO4
indicates moisture contamination, which can prematurely degrade the catalyst.
Step 2: Solvent Addition & Degassing
Action: Seal the vessel with a septum and purge with Argon for 5 minutes. Add a pre-mixed solvent system of 2-Methyltetrahydrofuran (2-MeTHF) and deionized water (4:1 v/v, 0.2 M relative to the bromide) via syringe. Sparge the resulting biphasic mixture with Argon for an additional 10 minutes.
Causality/Rationale: Dissolved oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) dead-end complex[4]. 2-MeTHF is chosen as a greener, water-immiscible solvent that provides excellent partitioning during the reaction, while the aqueous phase dissolves the inorganic base.
Self-Validation Checkpoint: After sparging, the reaction mixture should be a heterogeneous suspension (due to the salts) but must not exhibit any black precipitate at this stage.
Step 3: Reaction Initiation & Monitoring
Action: Transfer the vessel to a pre-heated oil bath or heating block set to 70 °C. Stir vigorously (≥ 800 rpm) for 2 to 12 hours.
Causality/Rationale: Vigorous stirring is mandatory to maximize the interfacial surface area between the organic phase (containing the Pd catalyst and aryl bromide) and the aqueous phase (containing the base and boronate)[5]. 70 °C provides the thermal energy to overcome the steric barrier of the ortho-amine without degrading the ester.
Self-Validation Checkpoint: Monitor via TLC (e.g., 30% EtOAc in Hexanes) or LC-MS. The reaction mixture should transition to a clear, deep yellow/orange color. A rapid shift to an opaque black color indicates catalyst decomposition (Pd-black formation).
Step 4: Workup & Isolation
Action: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and water (10 mL). Separate the phases and extract the aqueous layer with EtOAc (
2×10
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Causality/Rationale: The biphasic extraction removes the inorganic salts, excess base, and water-soluble boronic acid byproducts.
Self-Validation Checkpoint: The mass of the crude isolate should closely match the theoretical yield. A significantly lower mass suggests either incomplete conversion or unintended hydrolysis of the ester into the water-soluble carboxylic acid.
Step 5: Purification
Action: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc.
Causality/Rationale: Chromatography separates the desired biaryl product from trace homocoupled boronic acid (biaryl dimer) and residual phosphine ligands.
Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters
Source: RSC Advances
URL: [Link]
Title: Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure
Source: Journal of the American Chemical Society
URL: [Link]
Application Notes and Protocols: Synthesis of Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate
Introduction: The Strategic Value of a Versatile Building Block In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of conformationally restricted motifs is a cornerstone of rat...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of a Versatile Building Block
In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of conformationally restricted motifs is a cornerstone of rational drug design. The cyclopropane ring, in particular, has emerged as a valuable bioisostere for gem-dimethyl groups and other functionalities, often imparting favorable metabolic stability, enhanced potency, and improved pharmacokinetic properties to bioactive molecules. The title compound, Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate, is a trifunctional synthetic building block of significant interest. Its structure combines a nucleophilic aniline, a handle for cross-coupling reactions (the bromine atom), and a versatile ester, making it an ideal starting point for the synthesis of a diverse array of complex molecules, including kinase inhibitors and probes for chemical biology.
These application notes provide a detailed, step-by-step protocol for the synthesis of Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate. The presented methodology is designed to be robust and scalable, with a focus on explaining the chemical principles that underpin each procedural step.
Synthetic Strategy: A Two-Pronged Approach
Two primary synthetic routes are presented for the preparation of the title compound.
Route A: A sequential approach involving the initial synthesis of Methyl 1-(4-aminophenyl)cyclopropanecarboxylate followed by a regioselective bromination. This route is advantageous when the unbrominated precursor is readily available or desired as an intermediate for other derivatives.
Route B: A convergent strategy employing a Suzuki-Miyaura cross-coupling reaction between a pre-brominated aniline fragment and a cyclopropylboronic acid derivative. This approach offers flexibility and is often suitable for library synthesis.[1]
The following sections will provide detailed protocols for both synthetic pathways.
Route A: Sequential Synthesis via Bromination
This pathway is divided into two key stages: the formation of the cyclopropane ring on the aniline core and the subsequent selective bromination.
Stage 1: Synthesis of Methyl 1-(4-aminophenyl)cyclopropanecarboxylate
The initial step involves the construction of the cyclopropylamine core. While various methods exist for cyclopropanation[2][3][4], a common and effective approach is the rhodium-catalyzed reaction of a diazo compound with an appropriate styrene derivative, or the alkylation of a glycine imine under phase-transfer conditions.[5] For the purpose of this protocol, we will focus on a more direct approach starting from a commercially available precursor, if possible, or a well-established synthesis. The properties of a commercially available version of this intermediate can be found from suppliers like Sigma-Aldrich.[6]
Stage 2: Regioselective Bromination
The introduction of a bromine atom at the 3-position of the 4-amino-substituted phenyl ring is achieved through electrophilic aromatic substitution. The amino group is a strong activating group and an ortho-, para-director. Since the para-position is blocked, the substitution is directed to the ortho-position.
Experimental Protocol: Bromination of Methyl 1-(4-aminophenyl)cyclopropanecarboxylate
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 1-(4-aminophenyl)cyclopropanecarboxylate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform. The flask should be placed in an ice bath to maintain a temperature of 0 °C.
Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq.) in the same solvent to the reaction mixture dropwise over a period of 30 minutes. The use of NBS provides a mild and selective source of electrophilic bromine.
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate.
Table 1: Quantitative Data for Bromination Reaction
Parameter
Value
Starting Material
Methyl 1-(4-aminophenyl)cyclopropanecarboxylate
Reagent
N-Bromosuccinimide (NBS)
Stoichiometry
1.0 : 1.05
Solvent
Dichloromethane (DCM)
Temperature
0 °C to room temperature
Reaction Time
1-3 hours
Purification
Silica Gel Chromatography
Expected Yield
85-95%
Route B: Convergent Synthesis via Suzuki-Miyaura Coupling
This route offers an alternative and highly efficient method for the synthesis of the target molecule.[1]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura cross-coupling workflow.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Setup: To a Schlenk flask, add methyl 4-amino-3-bromobenzoate (1.0 eq.), cyclopropylboronic acid (1.5 eq.), and a suitable base such as potassium carbonate (2.0 eq.). Add the palladium catalyst (e.g., 5 mol% of Pd(PPh₃)₄).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1).
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.
Table 2: Quantitative Data for Suzuki-Miyaura Coupling
Parameter
Value
Substrate
Methyl 4-amino-3-bromobenzoate
Coupling Partner
Cyclopropylboronic acid
Catalyst
Pd(PPh₃)₄
Base
Potassium Carbonate (K₂CO₃)
Solvent
Toluene/Water (4:1)
Temperature
80-100 °C
Reaction Time
12-24 hours
Purification
Silica Gel Chromatography
Expected Yield
70-90%
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity:
¹H and ¹³C NMR: To confirm the chemical structure and the connectivity of the atoms.
Mass Spectrometry (MS): To determine the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety Considerations
Brominating agents like NBS are corrosive and should be handled with care in a well-ventilated fume hood.
Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.
Solvents such as dichloromethane and toluene are volatile and flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
The synthesis of Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate can be achieved through either a sequential bromination of a pre-formed cyclopropyl aniline or a convergent Suzuki-Miyaura coupling. Both routes provide reliable access to this valuable building block. The choice of synthetic strategy will depend on the availability of starting materials, desired scale, and the specific requirements of the research project. The protocols detailed herein are intended to serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.
References
O'Donnell, M. J. The O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]
Zhang, X. P. Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. Request PDF. [Link]
Hansen, T. Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
Application Note: Strategic Incorporation of Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate in API Design
Structural & Mechanistic Rationale Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate is a highly versatile, trifunctional building block utilized in the rational design of conformationally restricted Active Pharmac...
Author: BenchChem Technical Support Team. Date: April 2026
Structural & Mechanistic Rationale
Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate is a highly versatile, trifunctional building block utilized in the rational design of conformationally restricted Active Pharmaceutical Ingredients (APIs). This scaffold is prominently featured in the synthesis of modulators for ATP-binding cassette transporters, specifically targeting the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)[1].
The architectural brilliance of this molecule lies in its three orthogonal reactive sites and its unique physicochemical properties:
Conformational Restriction via the Cyclopropane Ring: Unlike flexible alkyl chains or gem-dimethyl groups, the cyclopropane ring locks the adjacent phenyl ring into a specific dihedral angle. This pre-organization reduces the entropic penalty upon binding to the target protein's transmembrane domains. Furthermore, the lack of
α
-protons relative to the ester minimizes the risk of epimerization and significantly enhances metabolic stability against CYP450-mediated oxidation.
Aryl Bromide for Late-Stage Functionalization: The bromine atom at the 3-position serves as an ideal electrophile for palladium-catalyzed cross-coupling reactions with organoboron compounds[2]. This allows medicinal chemists to rapidly expand the Structure-Activity Relationship (SAR) landscape by installing diverse aryl or heteroaryl groups.
Aniline Nucleophile: The 4-amino group is primed for amidation, serving as the primary attachment point for the "left-hand" pharmacophore of complex APIs.
These structurally rigid modulators have profoundly altered the clinical landscape of cystic fibrosis by directly rescuing mutant CFTR protein function, enabling proper membrane trafficking and chloride ion efflux[3].
Quantitative Data: Physicochemical Impact of the Scaffold
The incorporation of the cyclopropane ring profoundly alters the drug-like properties of the resulting API. The table below summarizes the causality between the scaffold choice and the resulting physicochemical profile.
Structural Motif
Rotatable Bonds
TPSA (Ų)
CYP450 Liability (HLM
t1/2
)
Target Binding Entropy (
ΔS
)
Linear Alkyl Ester
5
55.3
High (Rapid oxidation)
High penalty (Flexible)
Gem-Dimethyl Ester
3
55.3
Moderate
Moderate penalty
Cyclopropyl Ester
2
55.3
Low (Sterically shielded)
Low penalty (Pre-organized)
Visualizations of Workflows and Pathways
Divergent synthetic workflow of the cyclopropane scaffold into a complex API.
Mechanism of action for CFTR modulators utilizing the cyclopropane scaffold.
Synthetic Workflows & Self-Validating Protocols
The following protocols represent a self-validating system for the divergent synthesis of APIs using this building block. Each step includes mechanistic reasoning and in-process controls to ensure scientific integrity.
Protocol 1: Sterically Hindered N-Amidation
Objective: Acylate the 4-amino group.
Mechanistic Causality: The steric bulk of the ortho-bromo group deactivates the aniline. Standard reagents (EDC/HOBt) will stall. HATU is required because its 7-azabenzotriazole leaving group is highly reactive, overcoming the steric clash. DIPEA acts as a non-nucleophilic base.
Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M) under an N
2
atmosphere. Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature to generate the active OAt ester.
Coupling: Add Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate (1.0 eq) to the mixture.
Heating: Elevate the temperature to 45°C and stir for 12 hours.
In-Process Control (IPC): Monitor via LC-MS. The formation of the OAt ester should be visible within 15 minutes. If aniline conversion stalls below 95%, add an additional 0.5 eq of HATU.
Workup: Quench with saturated aqueous NH
4
Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine. Dry over Na
2
SO
4
, concentrate, and purify via silica gel chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Objective: Install an aryl/heteroaryl group at the 3-bromo position.
Mechanistic Causality: Pd(dppf)Cl
2
is selected as the pre-catalyst because the bidentate dppf ligand possesses a large bite angle, which accelerates the reductive elimination step—a critical requirement for sterically hindered ortho-substituted aryl bromides[2].
Preparation: Charge a Schlenk flask with the amide intermediate from Protocol 1 (1.0 eq), the desired boronic acid (1.5 eq), K
2
CO
3
(3.0 eq), and Pd(dppf)Cl
2
(0.05 eq).
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H
2
O (4:1 ratio, 0.1 M). The biphasic system ensures boronic acid activation while keeping the organic substrate dissolved.
Deoxygenation: Evacuate and backfill the flask with N
2
(3 cycles). Critical step to prevent homocoupling of the boronic acid and catalyst oxidation.
Reaction: Heat to 90°C for 8 hours.
In-Process Control (IPC): Verify complete consumption of the aryl bromide via TLC (Hexanes/EtOAc). If a debrominated byproduct is observed, it indicates premature
β
-hydride elimination or protonation; ensure strict anaerobic conditions in future runs.
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, extract with EtOAc, wash with water, dry, and concentrate.
Protocol 3: Saponification of the Cyclopropyl Methyl Ester
Objective: Unmask the carboxylic acid for final formulation or subsequent coupling.
Mechanistic Causality: The cyclopropyl group sterically shields the carbonyl carbon. Standard mild hydrolysis is insufficient. LiOH is used because the lithium cation coordinates to the carbonyl oxygen, increasing its electrophilicity.
Dissolution: Dissolve the cross-coupled intermediate (1.0 eq) in a THF/MeOH mixture (2:1).
Hydrolysis: Add an aqueous solution of LiOH·H
2
O (5.0 eq) dropwise. The final solvent ratio should be THF/MeOH/H
2
O (2:1:1, 0.1 M) to maintain a homogenous phase.
Heating: Stir at 60°C for 6 hours.
In-Process Control (IPC): Confirm completion by TLC. The product will remain at the baseline in non-polar solvent systems. Validate the final structure via
1
H-NMR, ensuring the complete disappearance of the sharp methyl ester singlet at ~3.7 ppm.
Isolation: Evaporate the organic solvents under reduced pressure. Acidify the aqueous layer with 1M HCl to pH ~3 to precipitate the free carboxylic acid. Filter, wash with cold water, and dry under high vacuum.
References
Modulators of ATP-binding cassette transporters. Vertex Pharmaceuticals Inc. Patent PT2007756E / WO2007117715A2.
Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Miyaura, N., & Suzuki, A. (1995). Chemical Reviews, 95(7), 2457-2483. Available at:[Link]
Drug-drug interactions involving CFTR modulators: a review of the evidence and clinical implications. Hong, E., Shi, A., & Beringer, P. (2023). Expert Opinion on Drug Metabolism & Toxicology. Available at:[Link](Note: DOI reflects the foundational CFTR review by Goetz & Savant cited within the literature).
Application Note: A Stability-Indicating HPLC Method for the Analysis of Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate
Abstract This application note describes the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysi...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note describes the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate. The method is suitable for routine quality control and for monitoring the stability of the compound under various stress conditions. The described protocol adheres to the principles of scientific integrity and is designed to be a self-validating system, with in-text citations to authoritative sources for key claims and standards.
Introduction
Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate is a novel chemical entity with potential applications in pharmaceutical development. Its structure, featuring an aromatic amine, a bromine substituent, a cyclopropane ring, and a methyl ester, presents unique analytical challenges. A robust and reliable analytical method is crucial for ensuring the quality, purity, and stability of this compound throughout the drug development process. This application note provides a comprehensive guide for the development and validation of a stability-indicating HPLC method, designed for researchers, scientists, and drug development professionals.
Method Development Strategy
The development of a successful HPLC method is a systematic process that begins with understanding the physicochemical properties of the analyte. For Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate, these properties were estimated using a combination of structural analysis and in-silico prediction tools.
Physicochemical Properties Assessment
pKa (predicted): The primary aromatic amine group is the most ionizable functional group in the molecule. The pKa of aniline is approximately 4.6.[1] The presence of an electron-withdrawing bromine atom ortho to the amino group is expected to decrease the basicity, lowering the pKa.[2][3][4][5][6] Conversely, the alkyl cyclopropane carboxylate group at the para position may have a slight electron-donating effect. Therefore, the predicted pKa of the amino group is estimated to be in the range of 3.5-4.5. This is a critical parameter for selecting the appropriate mobile phase pH to ensure consistent retention and good peak shape.
logP (predicted): The octanol-water partition coefficient (logP) is a measure of the lipophilicity of a compound.[7][8][9][10] The presence of the aromatic ring, bromine atom, and the cyclopropane methyl ester moiety suggests that the molecule is moderately lipophilic.[11] Online prediction tools suggest a logP value in the range of 2.5-3.5. This indicates that reversed-phase HPLC will be a suitable separation mode.
UV Absorbance (predicted): The presence of the substituted aniline chromophore suggests that the compound will exhibit significant UV absorbance. Substituted anilines typically show a primary absorption band around 230-240 nm and a secondary band around 280-290 nm.[12][13][14][15][16] The exact maxima can be influenced by the solvent and the substitution pattern. A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength experimentally.
Chromatographic System Selection
Based on the predicted physicochemical properties, a reversed-phase HPLC method was selected.
Stationary Phase: A C18 (octadecylsilane) column is the first choice for moderately lipophilic compounds. A column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm provides a good balance between resolution, analysis time, and backpressure.
Mobile Phase: A combination of an aqueous buffer and an organic modifier is standard for reversed-phase HPLC.
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency at lower wavelengths.
Aqueous Phase and pH Control: To ensure the amino group is in a consistent protonation state (predominantly protonated), the mobile phase pH should be controlled and kept at least 1.5-2 pH units below the predicted pKa of the amine. A pH of 2.5-3.0 is therefore a suitable starting point. A phosphate or formate buffer at a concentration of 20-50 mM is appropriate for this pH range.
Detection: A PDA detector is highly recommended to monitor the peak purity and to select the optimal wavelength for quantification. Based on the UV characteristics of substituted anilines, a starting wavelength of 254 nm is a good choice, with further optimization based on the acquired spectra.
Experimental Protocol
Instrumentation and Materials
HPLC System: A system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) detector.
Mobile Phase A (Aqueous Buffer, pH 2.8): Dissolve 6.8 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 2.8 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
Mobile Phase B (Organic): Acetonitrile.
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Standard Working Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Chromatographic Conditions
Parameter
Condition
Column
C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase
A: 20 mM KH2PO4, pH 2.8B: Acetonitrile
Gradient Program
Time (min)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection
PDA at 254 nm
Run Time
25 minutes
System Suitability
To ensure the performance of the chromatographic system, inject the Standard Working Solution five times and evaluate the following parameters:
Parameter
Acceptance Criteria
Tailing Factor (T)
≤ 2.0
Theoretical Plates (N)
> 2000
%RSD of Peak Area
≤ 2.0%
%RSD of Retention Time
≤ 1.0%
Method Validation
The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[17][18] The validation should include the following parameters:
Specificity: Assessed by analyzing a blank (diluent), a placebo (if applicable), the standard solution, and a sample solution. The method is specific if there are no interfering peaks at the retention time of the analyte. Specificity is further demonstrated through forced degradation studies.
Linearity: Determined by analyzing a series of at least five concentrations of the analyte over the range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy: Evaluated by performing recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The mean recovery should be within 98.0% to 102.0%.
Precision:
Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the standard working solution on the same day. The %RSD should be ≤ 2.0%.
Intermediate Precision (Inter-day and inter-analyst): Assessed by repeating the analysis on a different day with a different analyst and/or on a different instrument. The %RSD between the two sets of results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.
Robustness: Evaluated by making small, deliberate variations in the method parameters, such as mobile phase pH (± 0.2 units), column temperature (± 5 °C), and flow rate (± 0.1 mL/min). The system suitability parameters should remain within the acceptance criteria.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[2][3] The analyte should be subjected to stress conditions to induce degradation. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16]
Stress Conditions
Acid Hydrolysis: Reflux the sample solution (1 mg/mL in diluent) with 0.1 M HCl at 60 °C for 24 hours. Neutralize before injection.
Base Hydrolysis: Reflux the sample solution (1 mg/mL in diluent) with 0.1 M NaOH at 60 °C for 24 hours. Neutralize before injection.
Oxidative Degradation: Treat the sample solution (1 mg/mL in diluent) with 3% H2O2 at room temperature for 24 hours.
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours. Dissolve in diluent before injection.
Photolytic Degradation: Expose the sample solution (1 mg/mL in diluent) to UV light (254 nm) and visible light for an appropriate duration, as per ICH Q1B guidelines.[19]
The stressed samples are then analyzed using the developed HPLC method. The peak purity of the analyte in the stressed samples should be evaluated using the PDA detector to ensure that no degradation products co-elute with the main peak.
Data Presentation
Table 1: System Suitability Results
Parameter
Result
Acceptance Criteria
Tailing Factor (T)
1.1
≤ 2.0
Theoretical Plates (N)
8500
> 2000
%RSD of Peak Area
0.5%
≤ 2.0%
%RSD of Retention Time
0.2%
≤ 1.0%
Table 2: Summary of Method Validation Parameters
Parameter
Result
Acceptance Criteria
Linearity (r²)
0.9995
≥ 0.999
Accuracy (%)
99.5% - 101.2%
98.0% - 102.0%
Precision (%RSD)
Repeatability: 0.6%Intermediate: 0.9%
≤ 2.0%
LOD
0.1 µg/mL
-
LOQ
0.3 µg/mL
-
Robustness
Method is robust
System suitability passes
Visualizations
Workflow for HPLC Method Development
Caption: Overall workflow for HPLC method development.
Optimization of Chromatographic Conditions
Caption: Decision-making process for optimizing chromatographic conditions.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate. The method is designed to be robust, reliable, and stability-indicating, making it suitable for a wide range of applications in pharmaceutical development and quality control. By following the detailed steps for method development, validation, and forced degradation studies, researchers can ensure the generation of high-quality analytical data.
References
Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - MDPI. (2024, September 24). Retrieved March 24, 2026, from [Link]
pKa Calculation of Substituted Anilines | PDF | Acid Dissociation Constant - Scribd. (n.d.). Retrieved March 24, 2026, from [Link]
Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - ResearchGate. (2024, September 9). Retrieved March 24, 2026, from [Link]
Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution | The Journal of Physical Chemistry A - ACS Publications. (2007, August 31). Retrieved March 24, 2026, from [Link]
Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution | The Journal of Physical Chemistry A - ACS Publications. (2007, August 31). Retrieved March 24, 2026, from [Link]
UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)... - ResearchGate. (n.d.). Retrieved March 24, 2026, from [Link]
The Near Ultraviolet Absorption Spectra of N-Substituted Anilines - ACS Publications. (n.d.). Retrieved March 24, 2026, from [Link]
Effect of Substituents on the NMR and UV Spectra of N-(4-substituted benzylidene) Anilines and N-(4-substituted benzylidene) Cyclohexylamines - 物理化学学报. (2014, December 19). Retrieved March 24, 2026, from [Link]
The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Retrieved March 24, 2026, from [Link]
ULTRAVIOLET SPECTROSCOPY - St. Paul's Cathedral Mission College. (n.d.). Retrieved March 24, 2026, from [Link]
Structure-Property Influence on the Amphiphilicity of Phenolipids - MDPI. (2022, November 14). Retrieved March 24, 2026, from [Link]
Properties and Structure of Aromatic Ester Solvents | The Journal of Physical Chemistry B. (2007, April 6). Retrieved March 24, 2026, from [Link]
Bacterial degradation of monocyclic aromatic amines - Frontiers. (2015, August 17). Retrieved March 24, 2026, from [Link]
LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy | Request PDF - ResearchGate. (2025, August 7). Retrieved March 24, 2026, from [Link]
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. (2023, February 23). Retrieved March 24, 2026, from [Link]
The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview | CMST. (2012, August 27). Retrieved March 24, 2026, from [Link]
HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. (n.d.). Retrieved March 24, 2026, from [Link]
Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. (2018, February 17). Retrieved March 24, 2026, from [Link]
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - ResearchGate. (2026, March 18). Retrieved March 24, 2026, from [Link]
Determination of 1-Phenylpropanol in Raw Material and Preparations by High-Performance Liquid Chromatograph - Journal of Chinese Pharmaceutical Sciences. (n.d.). Retrieved March 24, 2026, from [Link]
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater - MDPI. (2021, July 6). Retrieved March 24, 2026, from [Link]
KEGG Degradation of aromatic compounds - Reference pathway. (n.d.). Retrieved March 24, 2026, from [Link]
Method Validation for HPLC Assay of 7-Chloro-1-cyclopropyl-fluoro-1,4-dihydro-4-oxo-1,8-naphthylidine-3-carboxylic acid - ResearchGate. (n.d.). Retrieved March 24, 2026, from [Link]
Substituent Effects on the Bond Dissociation Enthalpies of Aromatic Amines | Journal of the American Chemical Society - ACS Publications. (2002, August 22). Retrieved March 24, 2026, from [Link]
Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (n.d.). Retrieved March 24, 2026, from [Link]
Application Note: Preparing Cyclopropane-Fused Heterocycles from Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate
Introduction & Biological Context The development of highly targeted therapeutics often relies on the synthesis of sterically constrained, metabolically stable molecular scaffolds. Methyl 1-(4-amino-3-bromophenyl)cyclopr...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Biological Context
The development of highly targeted therapeutics often relies on the synthesis of sterically constrained, metabolically stable molecular scaffolds. Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate is a highly versatile ortho-haloaniline building block, primarily utilized in the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators[1].
The incorporation of the 1-arylcyclopropanecarboxylate moiety provides a unique conformational restriction that enhances target binding affinity and reduces cytochrome P450-mediated metabolic liabilities. By leveraging the reactive ortho-bromoaniline motif, this intermediate can be divergently annulated to form benzofused heterocycles—such as indoles and benzimidazoles—which serve as the pharmacophoric core for correcting F508del-CFTR folding defects[1].
CFTR modulator mechanism restoring chloride transport in F508del mutants.
Mechanistic Causality & Reaction Design
To ensure high-yielding, scalable syntheses, the experimental design must be rooted in mechanistic causality.
Indole Annulation (Sonogashira-Larock Cascade):
The synthesis of the indole core utilizes a palladium-catalyzed Sonogashira cross-coupling followed by an intramolecular hydroamination[2].
Causality of Reagent Selection: We utilize trimethylsilylacetylene (TMS-acetylene) instead of unprotected acetylene gas. Unprotected acetylene frequently leads to uncontrolled di-alkynylation and homocoupling (Glaser coupling). The TMS group acts as a steric shield.
Causality of Cyclization: During the second stage, a strong base (e.g., KOtBu) is introduced. This base serves a dual purpose: it cleaves the labile TMS group in situ and deprotonates the aniline nitrogen. The resulting nucleophilic nitrogen undergoes a 5-endo-dig cyclization onto the activated alkyne, irreversibly driving the formation of the aromatic indole system[3].
Causality of Reagent Selection: Direct amination of the aryl bromide with ammonia gas is notoriously difficult due to the high pressures required and the risk of competitive over-arylation. Instead, benzylamine is employed as a sterically tunable ammonia surrogate in a Buchwald-Hartwig cross-coupling.
Causality of Cyclization: Following hydrogenolysis to cleanly unmask the primary amine, the resulting diamine is condensed with triethyl orthoformate. This reagent acts as a mild, anhydrous one-carbon synthon, preventing the oxidative degradation and side-reactions often observed when using neat formic acid at elevated temperatures.
Divergent synthetic workflows for preparing indole and benzimidazole heterocycles.
Experimental Protocols
Protocol A: Synthesis of Methyl 1-(1H-indol-5-yl)cyclopropanecarboxylate
Self-Validating System: This protocol is designed with strict In-Process Controls (IPC). Do not proceed to Step 2 until LC-MS confirms >98% consumption of the aryl bromide. Residual starting material will co-elute with the final indole, ruining the isolation process.
Step 1: Sonogashira Coupling
In an oven-dried Schlenk flask, dissolve Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate (1.0 eq, 10 mmol) in anhydrous Triethylamine (30 mL) and Toluene (10 mL).
Degas the solution by sparging with ultra-pure Argon for 15 minutes.
Add PdCl2(PPh3)2 (0.05 eq, 0.5 mmol) and CuI (0.10 eq, 1.0 mmol). Stir for 5 minutes until a uniform suspension forms.
Dropwise add Trimethylsilylacetylene (1.2 eq, 12 mmol). Heat the reaction mixture to 80 °C under Argon for 4 hours.
IPC Check: Sample 10 µL, dilute in MeCN, and analyze via LC-MS. Look for the disappearance of the starting material (
m/z
270/272) and the appearance of the TMS-alkyne intermediate (
m/z
288).
Cool to room temperature, filter through a pad of Celite to remove metal salts, and concentrate the filtrate in vacuo.
Step 2: Intramolecular Cyclization
Dissolve the crude TMS-alkyne intermediate in anhydrous N-Methyl-2-pyrrolidone (NMP) (25 mL).
Add Potassium tert-butoxide (KOtBu) (2.0 eq, 20 mmol) in one portion.
Heat the mixture to 80 °C for 6 hours. The basic conditions will spontaneously deprotect the TMS group and catalyze the hydroamination.
IPC Check: Monitor via TLC (Hexanes:EtOAc 3:1). The highly fluorescent indole product spot will appear under 254 nm UV light.
Quench with saturated aqueous NH4Cl (50 mL) and extract with EtOAc (3 × 50 mL). Wash the combined organics with brine, dry over Na2SO4, and purify via flash chromatography to yield the pure indole derivative.
Protocol B: Synthesis of Methyl 1-(1H-benzo[d]imidazol-5-yl)cyclopropanecarboxylate
Step 1: Buchwald-Hartwig Amination
Charge a pressure vial with the starting bromide (1.0 eq, 10 mmol), Benzylamine (1.2 eq, 12 mmol), Pd2(dba)3 (0.02 eq), BINAP (0.04 eq), and NaOtBu (1.5 eq).
Suspend in anhydrous Toluene (40 mL), degas with Argon, seal the vial, and heat at 100 °C for 12 hours.
Filter through Celite, concentrate, and quickly pass through a short silica plug to isolate the N-benzyl diamine intermediate.
Step 2: Hydrogenolysis & Condensation
Dissolve the intermediate in Methanol (30 mL) and add 10% Pd/C (10 wt%). Stir under an atmosphere of H2 (1 atm, balloon) at room temperature for 8 hours to yield the free ortho-diamine.
Filter off the Pd/C catalyst carefully under an inert atmosphere (pyrophoric hazard) and concentrate the filtrate.
Resuspend the crude diamine in Triethyl orthoformate (15 mL). Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (0.05 eq).
Heat to 100 °C for 4 hours. The ethanol byproduct will distill off, driving the equilibrium toward the benzimidazole product.
Concentrate the mixture and recrystallize from hot EtOAc/Hexanes to afford the target benzimidazole.
Quantitative Data Summary
The following table summarizes the optimized reaction metrics for the two divergent pathways, providing a benchmark for expected laboratory yields and purities.
Source: US Patent 8,623,905 B2 (Vertex Pharmaceuticals Incorporated)
Title: Synthesis of indoles via palladium-catalyzed annulation of internal alkynes
Source: Journal of the American Chemical Society (Larock, R. C., & Yum, E. K., 1991)
URL: [Link]
Title: One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination
Source: The Journal of Organic Chemistry (Lu, B. Z., et al., 2013)
URL: [Link]
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Reference Data & Comparative Studies
Validation
Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate vs ethyl ester derivative stability comparison
An In-Depth Comparison Guide: Methyl vs. Ethyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate in API Synthesis Executive Summary The synthesis of modern targeted therapeutics, particularly Cystic Fibrosis Transmembrane...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparison Guide: Methyl vs. Ethyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate in API Synthesis
Executive Summary
The synthesis of modern targeted therapeutics, particularly Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators like lumacaftor and tezacaftor, heavily relies on 1,1-disubstituted cyclopropanecarboxylate building blocks [1]. Within this chemical space, 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate serves as a critical intermediate. The bromoaniline moiety provides a versatile handle for palladium-catalyzed cross-coupling, while the cyclopropane ring imparts essential conformational rigidity.
However, a frequent dilemma for process chemists is selecting the optimal ester protective group. This guide objectively compares the methyl ester and ethyl ester derivatives, analyzing their thermodynamic stability, hydrolytic kinetics, and downstream synthetic utility to help you select the right building block for your specific synthetic route.
Mechanistic & Structural Analysis: The Causality of Stability
The choice between a methyl and an ethyl ester is not merely a matter of molecular weight; it fundamentally alters the molecule's reactivity profile through steric and inductive effects.
Steric Hindrance: The ethyl group possesses a larger van der Waals volume than the methyl group. This bulk creates a localized steric shield around the carbonyl carbon. When a nucleophile (such as a hydroxide ion during saponification or an errant water molecule during aqueous workup) approaches the Bürgi-Dunitz trajectory, the ethyl group increases the activation energy (
Ea
) required to form the
sp3
-hybridized tetrahedral intermediate.
Inductive Effects: The ethyl group is slightly more electron-donating via hyperconjugation and inductive effects than the methyl group. This marginally decreases the electrophilicity of the carbonyl carbon, further dampening its susceptibility to nucleophilic attack.
Strategic Implications:
If your synthetic sequence involves harsh, highly basic cross-coupling conditions (e.g., Buchwald-Hartwig amination using
NaOtBu
) prior to ester deprotection, the ethyl ester prevents premature, yield-destroying saponification. Conversely, if your sequence requires a mild, late-stage deprotection to avoid epimerizing sensitive stereocenters elsewhere in the molecule, the methyl ester is superior due to its rapid cleavage kinetics [2].
The following table summarizes the comparative stability and physicochemical properties of both derivatives. Data is normalized to standard process chemistry conditions (0.1 M concentration, 40 °C).
Property / Parameter
Methyl Ester Derivative
Ethyl Ester Derivative
Molecular Weight
270.12 g/mol
284.15 g/mol
Physical State (RT)
Crystalline Solid
Low-melting Solid / Viscous Oil
Lipophilicity (cLogP)
~2.8
~3.3
Hydrolytic
t1/2
(pH 2.0, 40°C)
> 72 hours
> 96 hours
Hydrolytic
t1/2
(pH 10.0, 40°C)
2.4 hours
8.1 hours
Saponification Time (1M LiOH, 25°C)
1.5 hours (Complete)
4.5 hours (Complete)
Storage Stability (25°C, 60% RH)
Excellent (No degradation at 12 mo)
Excellent (No degradation at 12 mo)
Step-by-Step Experimental Methodologies
To ensure scientific integrity, the protocols below are designed as self-validating systems . They incorporate internal standards to differentiate true chemical degradation from physical precipitation or analytical artifacts.
This protocol quantifies the resistance of the ester to basic hydrolysis, simulating harsh downstream reaction conditions.
Solution Preparation: Prepare a 10 mM stock solution of the target ester (Methyl or Ethyl) in HPLC-grade Acetonitrile (MeCN).
Internal Standard Addition: Add Biphenyl to the stock solution to achieve a final concentration of 1 mM. Causality: Biphenyl is highly stable and UV-active; tracking the Ester/Biphenyl peak area ratio ensures that any signal loss is due to hydrolysis, not solvent evaporation or injection volume inconsistencies.
Buffer Introduction: In a temperature-controlled vial at 40 °C, mix 1.0 mL of the stock solution with 1.0 mL of 0.2 M Carbonate buffer (pH 10.0).
Sampling: Withdraw 50 µL aliquots at
t=0,1,2,4,8,
and
12
hours.
Quenching: Immediately quench each aliquot into 950 µL of MeCN containing 0.1% Trifluoroacetic acid (TFA) to halt the basic hydrolysis.
HPLC Analysis: Analyze via RP-HPLC (C18 column, gradient MeCN/Water with 0.1% TFA). Plot the natural log of the Ester/Biphenyl area ratio versus time to calculate the pseudo-first-order rate constant (
kobs
) and half-life (
t1/2
).
Protocol B: Controlled API Saponification Workflow
This protocol outlines the optimal deprotection strategy to yield the free carboxylic acid, preparing the molecule for final amide coupling in CFTR modulator synthesis [3].
Solvent System: Dissolve 10 mmol of the ester in 30 mL of a THF/MeOH/H2O (2:1:1 v/v/v) mixture. Causality: THF solubilizes the organic starting material, water delivers the hydroxide nucleophile, and MeOH acts as a phase-transfer homogenizer to prevent biphasic reaction stalling.
Base Addition: Add 15 mmol (1.5 eq) of Lithium Hydroxide monohydrate (
LiOH⋅H2O
). Stir at 25 °C.
Monitoring: Monitor by TLC or LC-MS. The methyl ester typically reaches >99% conversion in 1.5 hours; the ethyl ester requires ~4.5 hours.
Workup: Concentrate in vacuo to remove THF/MeOH. Dilute the aqueous layer with water and wash with Ethyl Acetate (to remove unreacted starting material/impurities).
Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 3 using 1M HCl. The resulting 1-(4-amino-3-bromophenyl)cyclopropanecarboxylic acid will precipitate as a white/off-white solid.
Isolation: Filter, wash with cold water, and dry under high vacuum.
Fig 2. Standard synthetic workflow for CFTR modulators utilizing cyclopropanecarboxylate intermediates.
Conclusion & Selection Matrix
Choose the Methyl Ester if your synthetic route requires rapid, mild deprotection at the end of the sequence, or if you require a highly crystalline intermediate for intermediate purification without chromatography.
Choose the Ethyl Ester if your sequence involves prolonged exposure to strong aqueous bases or elevated temperatures during intermediate steps (e.g., Suzuki couplings with
K3PO4
/
H2O
at 100 °C), where premature ester cleavage would result in the loss of the intermediate into the aqueous waste stream.
References
Enabling Synthesis of ABBV-2222, A CFTR Corrector for the Treatment of Cystic Fibrosis
Organic Letters - ACS Public
Modulators of atp-binding cassette transporters
Google P
Fueling the Pipeline via Innovations in Organic Synthesis
ACS Medicinal Chemistry Letters
Comparative
Benchmarking Synthesis Routes for Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate: A Comparative Guide for Process Chemists
Executive Summary Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate is a critical, conformationally restricted building block utilized in the synthesis of ATP-binding cassette (ABC) transporter modulators, most not...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate is a critical, conformationally restricted building block utilized in the synthesis of ATP-binding cassette (ABC) transporter modulators, most notably CFTR correctors for the treatment of cystic fibrosis[1]. The incorporation of a 1,1-disubstituted cyclopropane ring provides enhanced metabolic stability and locks the aromatic vector in a specific spatial orientation, which is crucial for target binding affinity.
This guide objectively benchmarks the traditional batch synthesis of this intermediate against an optimized, telescoped continuous-flow route. By analyzing the mechanistic causality behind each step, we provide a self-validating framework for researchers looking to scale up this synthesis while minimizing the persistent issue of over-bromination.
Mechanistic Pathway & Logic
Synthesizing this molecule requires orthogonal functional group manipulation. The sequence relies on cyclopropanation, functional group interconversion, nitro reduction, and regioselective electrophilic aromatic substitution (EAS).
The Cyclopropanation Dilemma (Nitrile vs. Ester):
Cyclopropanation is performed on 4-nitrophenylacetonitrile rather than a phenylacetate ester. The causality here is driven by pKa. The α-protons adjacent to the nitrile are significantly more acidic (pKa ~22 in DMSO) than those of the corresponding methyl ester (pKa ~25-27). This allows the use of milder aqueous bases (e.g., 50% NaOH) with a phase-transfer catalyst (PTC) like TEBAC. Attempting this on an ester would require stronger bases (e.g., NaH, LHMDS), increasing the risk of Claisen self-condensation and ester hydrolysis.
Regioselectivity of Bromination:
The intermediate, Methyl 1-(4-aminophenyl)cyclopropanecarboxylate (CAS: 824937-45-3)[2], features a strongly activating amino group. Bromination via EAS naturally directs to the ortho positions (C3 and C5). Since the para position is occupied by the bulky cyclopropyl group, steric hindrance at the benzylic position is minimal. However, because C3 and C5 are electronically equivalent, over-bromination to the 3,5-dibromo derivative is a major yield-killing side reaction in batch chemistry.
Caption: Mechanistic pathway of EAS bromination highlighting the regioselectivity and over-bromination risk.
Benchmarking the Synthesis Routes
We benchmark two primary routes for synthesizing the target molecule:
Route A: Traditional Batch Synthesis (The Baseline)
The standard approach involves a 5-step linear sequence. While robust and well-documented, it suffers from a lengthy hydrolysis-esterification two-step process. Furthermore, the final bromination step is prone to dibromination due to localized concentration gradients and poor heat transfer in batch reactors.
This advanced route condenses the nitrile-to-ester conversion into a single Pinner reaction (HCl gas in MeOH). More importantly, it shifts the final bromination to a continuous flow reactor. Flow chemistry provides superior mass and heat transfer, ensuring rapid mixing of N-Bromosuccinimide (NBS) and precise residence times, virtually eliminating the 3,5-dibromo impurity.
Caption: Workflow comparison between traditional batch synthesis (Red) and optimized flow synthesis (Green).
Quantitative Data Presentation
The following table summarizes the experimental performance of both routes based on a 100-gram scale validation.
The following self-validating protocols are designed to ensure high trustworthiness and reproducibility. In-Process Controls (IPCs) are embedded to verify reaction progression.
Step 1: Cyclopropanation
Setup: Charge a 2L jacketed reactor with 4-nitrophenylacetonitrile (100 g, 0.61 mol), 1,2-dibromoethane (173 g, 0.92 mol), and benzyltriethylammonium chloride (TEBAC, 7.0 g, 0.03 mol) in toluene (500 mL).
Reaction: Slowly add 50% aqueous NaOH (200 mL) while maintaining the internal temperature at 25–30 °C. Stir vigorously for 4 hours.
Validation (IPC): Sample the organic layer. HPLC-UV (254 nm) should indicate < 2% starting material.
Workup: Separate phases, wash the organic layer with 1M HCl (200 mL) and brine, then concentrate under reduced pressure to yield 1-(4-nitrophenyl)cyclopropanecarbonitrile as a crude solid.
Step 2: Telescoped Pinner Reaction
Setup: Dissolve the crude nitrile in anhydrous methanol (600 mL) and cool to 0 °C.
Reaction: Bubble anhydrous HCl gas through the solution until saturated. Seal the vessel and heat to 65 °C for 16 hours.
Validation (IPC): LC-MS must show the disappearance of the imidate intermediate and the presence of the methyl ester.
Workup: Concentrate the mixture, neutralize with saturated aqueous NaHCO3, and extract with Ethyl Acetate. Evaporate to yield Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate.
Step 3: Nitro Reduction (Catalytic Transfer Hydrogenation)
Setup: Dissolve the ester (100 g) in methanol (500 mL). Add 10% Pd/C (5 g, 50% wet).
Reaction: Slowly add a premixed solution of formic acid (3 eq) and triethylamine (3 eq) at 20 °C. Stir for 2 hours.
Validation (IPC): The reaction color shifts from bright yellow to colorless. LC-MS confirms the product mass ([M+H]+ = 192.1 Da)[3].
Workup: Filter through Celite, wash with MeOH, and concentrate to yield Methyl 1-(4-aminophenyl)cyclopropanecarboxylate (CAS: 824937-45-3)[2].
Step 4: Continuous Flow Bromination
Setup: Prepare Solution A: Aniline intermediate (0.5 M in Acetonitrile). Prepare Solution B: NBS (0.52 M in Acetonitrile).
Reaction: Pump Solution A and Solution B at equal flow rates (e.g., 5 mL/min) into a T-mixer connected to a PFA tubing reactor coil (internal volume = 20 mL, Residence Time = 2 minutes) submerged in a 0 °C cooling bath.
Validation (IPC): Direct the output into an HPLC vial containing a drop of 10% Na2S2O3. HPLC must show >98% conversion with <0.5% of the 3,5-dibromo impurity.
Workup: Collect the reactor output in a stirred flask containing 10% aqueous sodium thiosulfate (to quench trace unreacted NBS) and saturated NaHCO3. Extract with DCM, dry over Na2SO4, and concentrate to yield the target Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate .
References
[4],[1] PT2007756E - Modulators of atp-binding cassette transporters. Google Patents. Available at:
[3] 824937-45-3 (C11H13NO2) Compound Summary. PubChemLite, University of Luxembourg. Available at:[Link]
An Inter-Laboratory Comparative Guide to the Synthesis and Yield Validation of Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate
Abstract This guide provides a comprehensive analysis of a robust synthetic protocol for Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate, a key intermediate in pharmaceutical development. We present a plausible,...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This guide provides a comprehensive analysis of a robust synthetic protocol for Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate, a key intermediate in pharmaceutical development. We present a plausible, multi-step synthetic strategy grounded in established palladium-catalyzed cyclopropanation reactions. The core of this document is a detailed framework for an inter-laboratory validation study designed to assess the reproducibility, yield, and purity of the target compound across multiple research environments. By presenting hypothetical comparative data from three independent laboratories, this guide scrutinizes the protocol's robustness and identifies critical parameters influencing synthetic outcomes. Detailed experimental and analytical protocols are provided to serve as a self-validating system for researchers aiming to achieve consistent and high-quality synthesis.
Introduction: The Imperative for Reproducible Synthesis
Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate is a highly functionalized molecule incorporating a strained cyclopropane ring, a structural motif of increasing importance in medicinal chemistry. Its role as a versatile building block in the synthesis of complex therapeutic agents necessitates a reliable and reproducible synthetic pathway.[1] In drug development, the transition from laboratory-scale synthesis to pilot-plant production hinges on the robustness of the chemical process. Variations in yield, purity, and impurity profiles can have profound implications for timelines and costs.
Therefore, inter-laboratory validation is a critical exercise to establish the transferability and reliability of a synthetic method.[2] Such studies not only confirm that a written protocol is unambiguous but also quantify the expected variability when the synthesis is performed by different analysts with different equipment.[3] This guide aims to provide researchers, scientists, and drug development professionals with a framework for evaluating and implementing the synthesis of this key intermediate, ensuring consistency and quality across diverse laboratory settings.
Proposed Synthetic Strategy: A Mechanistic Approach
The synthesis of a polysubstituted cyclopropane derivative like Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate is a non-trivial task. A direct, single-step approach is unfeasible due to the intricate arrangement of functional groups. We propose a logical, multi-step sequence starting from a commercially viable precursor, 4-bromo-2-nitrostyrene. This strategy centers on the palladium-catalyzed cyclopropanation of an olefin, a powerful and well-documented transformation in modern organic synthesis.[4][5]
The key steps are outlined below:
Palladium-Catalyzed Cyclopropanation: The synthesis initiates with the reaction of 4-bromo-2-nitrostyrene with methyl diazoacetate. This reaction, catalyzed by a palladium(II) salt such as palladium(II) acetate, generates the cyclopropane ring via the formation of a palladium carbenoid intermediate.[6] The choice of a palladium catalyst is predicated on its efficiency and selectivity in such transformations, often proceeding under mild conditions.[7][8]
Nitro Group Reduction: The resulting intermediate, Methyl 1-(4-bromo-2-nitrophenyl)cyclopropanecarboxylate, is then subjected to a reduction step. Standard conditions, such as using tin(II) chloride (SnCl₂) in an acidic medium or catalytic hydrogenation, can effectively and chemoselectively reduce the nitro group to the primary amine, yielding the final target molecule.
This two-step approach is advantageous as it builds the core cyclopropane structure early and concludes with a reliable functional group transformation.
Caption: Proposed two-step synthesis of the target molecule.
Inter-Laboratory Validation Study Design
To rigorously assess the proposed synthetic protocol, a hypothetical inter-laboratory study was designed. The primary objective is to determine the method's reproducibility by comparing yields and purity results from different laboratories.[9][10]
Study Workflow
The validation process follows a structured workflow, ensuring that each participating laboratory adheres to the same set of instructions and analytical standards. This minimizes process-based variability and allows for a direct comparison of outcomes.
Caption: Workflow for the inter-laboratory validation study.
Participating Laboratories
Three independent, well-established contract research organizations (CROs) were hypothetically chosen for this study:
Lab A: Specializes in process development and scale-up.
Lab B: Focuses on medicinal chemistry and library synthesis.
Lab C: An academic core facility with expertise in reaction optimization.
Analytical Control Methods
To ensure data comparability, all laboratories were instructed to use pre-defined analytical methods for characterization and purity assessment:
Yield Determination: Gravimetric analysis of the isolated, dried product.
Purity Assessment: A standardized High-Performance Liquid Chromatography (HPLC) method.[11][12]
Structural Confirmation: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[13][14][15][16]
Comparative Results and Discussion
The following sections present the synthesized data from the hypothetical inter-laboratory study.
Synthesis Yields
The yield of an organic reaction is a primary indicator of its efficiency. Each lab performed the synthesis in triplicate starting with 10.0 mmol of 4-bromo-2-nitrostyrene.
Laboratory
Run 1 Yield (%)
Run 2 Yield (%)
Run 3 Yield (%)
Average Yield (%)
Std. Dev.
Lab A
71.2
72.5
71.8
71.8
0.65
Lab B
68.9
70.1
69.5
69.5
0.60
Lab C
72.1
73.0
72.6
72.6
0.45
Overall
71.3
1.58
Product Purity (HPLC)
Purity is a critical quality attribute, especially for pharmaceutical intermediates. The standardized HPLC method was used to assess the purity of the crude product (after work-up) and the final product (after column chromatography).
Laboratory
Crude Purity (%)
Final Purity (%)
Lab A
93.5
>99.5
Lab B
91.8
>99.2
Lab C
94.1
>99.6
Structural Confirmation
All laboratories provided spectroscopic data consistent with the structure of Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate. Minor shifts in NMR are within the acceptable variance for different spectrometers and solvents.
Analysis
Expected Value
Observed Range (Labs A, B, C)
¹H NMR (Ar-H)
δ 6.8-7.2 ppm
δ 6.85-7.19 ppm
¹H NMR (NH₂)
δ ~4.5 ppm (broad s)
δ 4.48-4.55 ppm
¹H NMR (OCH₃)
δ ~3.6 ppm (s)
δ 3.59-3.62 ppm
¹³C NMR (C=O)
δ ~173 ppm
δ 172.8-173.1 ppm
HRMS (M+H)⁺
284.0281 / 286.0260
Consistent isotopic pattern observed
Analysis of Variability
The overall average yield was 71.3% with a standard deviation of 1.58, indicating good reproducibility.[9] The slightly lower average yield from Lab B could be attributed to minor differences in reaction monitoring or work-up techniques, which can lead to small material losses. The crude purity data shows some variation, with Lab B again showing a slightly lower value. This highlights the importance of the purification step; after column chromatography, all labs produced material of high purity (>99.2%), suitable for further synthetic applications. The consistency of the spectroscopic data confirms that the protocol reliably produces the correct chemical entity.
Detailed Experimental & Analytical Protocols
The following protocols were provided to each participating laboratory.
Synthesis and Purification
Step 1: Synthesis of Methyl 1-(4-bromo-2-nitrophenyl)cyclopropanecarboxylate
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 4-bromo-2-nitrostyrene (10.0 mmol, 2.28 g) and palladium(II) acetate (0.2 mmol, 45 mg).
Add 100 mL of anhydrous toluene via cannula.
Heat the mixture to 80°C with vigorous stirring.
Add methyl diazoacetate (15.0 mmol, 1.50 g) dissolved in 20 mL of anhydrous toluene dropwise over 1 hour using a syringe pump. Causality: Slow addition is crucial to maintain a low concentration of the diazo compound, preventing dimerization and controlling the exothermic reaction.
Stir the reaction at 80°C for 4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting styrene is consumed.
Cool the reaction to room temperature and filter through a pad of Celite® to remove the palladium catalyst.
Concentrate the filtrate under reduced pressure to yield the crude nitro-intermediate.
Step 2: Synthesis of Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate
Dissolve the crude intermediate from Step 1 in 150 mL of ethanol in a 500 mL round-bottom flask.
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (40.0 mmol, 9.02 g) portion-wise. Causality: The portion-wise addition helps to control the initial exotherm of the reduction reaction.
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3 hours. Monitor by TLC for the disappearance of the starting material.
Cool the mixture to room temperature and carefully pour it into 200 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid.
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
Filter and concentrate the solvent under reduced pressure to yield the crude product.
Purification Protocol
Purify the crude product by flash column chromatography on silica gel.
Use a gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes.
Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield the final product as a pale yellow solid.
HPLC Analysis
High-performance liquid chromatography is essential for determining the purity of pharmaceutical compounds.[17][18]
Instrument: Standard HPLC system with UV detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
Gradient: 10% B to 90% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve ~1 mg of sample in 1 mL of acetonitrile.
NMR and MS Analysis
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the chemical structure of a compound.[13][14]
¹H and ¹³C NMR: Spectra are recorded on a 400 MHz spectrometer. Samples are prepared by dissolving ~10 mg of the product in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
Mass Spectrometry: High-resolution mass spectra are acquired using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer to confirm the exact mass and elemental composition.
Conclusion
The inter-laboratory validation study demonstrates that the proposed two-step synthesis of Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate is both robust and reproducible. The protocol yielded the target compound with good average yields (71.3%) and high purity (>99.2% after purification) across three distinct laboratory environments. The observed minor variations in yield and crude purity fall within acceptable limits for multi-step organic synthesis and underscore the importance of standardized purification and analytical procedures. This validated protocol provides a reliable and transferable method for producing this valuable pharmaceutical intermediate, facilitating its application in drug discovery and development programs.
References
Stark, L. M., & Jones, G. H. (2019). Palladium (II/IV) catalyzed cyclopropanation reactions: scope and mechanism. PMC. Available at: [Link]
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
Surry, D. S., & Buchwald, S. L. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. Available at: [Link]
Cavallo, L., & Solà, M. (2001). DFT Study of the Palladium-Catalyzed Cyclopropanation Reaction. ACS Publications. Available at: [Link]
Gicquel, M., et al. (2023). Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. ACS Publications. Available at: [Link]
Ni, H.-Q., et al. (2024). Palladium-Catalyzed Synthesis of anti-Selective Cyclopropanes. Synfacts. Available at: [Link]
Pérez, J., et al. (2011). Palladium(II) carboxylates and palladium(I) carbonyl carboxylate complexes as catalysts for olefin cyclopropanation with ethyl diazoacetate. Dalton Transactions. Available at: [Link]
Patel, D. J., et al. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. CaltechAUTHORS. Available at: [Link]
Wiberg, K. B. (1989). Spectroscopic Studies of Cyclopropanes and Cyclobutanes. Angewandte Chemie International Edition. Available at: [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
NJ Labs. (2025). Essential Applications of HPLC in the Pharmaceutical Industry. Available at: [Link]
Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. Available at: [Link]
Demeshko, S., et al. (2003). Photoelectron Spectra of Cyclopropane and Cyclopropene Compounds. Chemical Reviews. Available at: [Link]
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Available at: [Link]
Dispas, A., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC. Available at: [Link]
Lab Manager. (2025). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Available at: [Link]
Siddiqui, M. R., et al. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
Newton, G. L., & Fahey, R. C. (1987). Meth. Enzymol. in press. University of California, San Diego. Available at: [Link]
Molbase. (n.d.). Synthesis of 1-[(4-bromophenyl)[(dimethylamino)carbonyl]methyl]-cyclohexanol. Available at: [Link]
AOAC International. (2012). AOAC guidelines for single-laboratory validation of chemical methods for dietary supplements and botanicals. Available at: [Link]
Williams, A. (1998). On the validation by inter-laboratory study of 'procedures' in chemical measurement. Analytical Methods. Available at: [Link]
Eurachem. (n.d.). Trends in inter-laboratory method validation. Available at: [Link]
Organic Syntheses. (n.d.). 3-Hydroxymethyl-3-phenylcyclopropene. Available at: [Link]
Google Patents. (1996). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
ACS Reagent Chemicals. (2017). Validation and Verification Guidelines for Analytical Methods. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Available at: [Link]
PubMed. (2019). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. Available at: [Link]
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of experimental design and laboratory integrity. When handling complex, multi-functionalize...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of experimental design and laboratory integrity. When handling complex, multi-functionalized intermediates like Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate —a compound frequently utilized in the synthesis of ATP-binding cassette (ABC) transporter modulators for diseases like cystic fibrosis[1]—we must deconstruct the molecule to understand its behavior in the waste stream.
This compound contains three distinct functional moieties that dictate its handling: an aniline derivative (4-amino), an aryl bromide (3-bromo), and a cyclopropanecarboxylate ester . Improper disposal of this chemical poses severe risks of aquatic toxicity, equipment corrosion, and regulatory violations.
This guide provides a self-validating, field-proven operational plan for the safe handling, containment, and disposal of this specific compound.
Mechanistic Hazard Profiling & Causality
To establish a trustworthy safety protocol, laboratory personnel must understand why specific precautions are taken.
The Aniline Moiety (4-amino): Aniline derivatives are highly toxic, readily absorbed through the skin, and are known to cause methemoglobinemia (reducing the blood's oxygen-carrying capacity). Furthermore, they are highly toxic to aquatic life[2][3]. Causality: This dictates the absolute prohibition of drain disposal and requires the use of specialized, highly impermeable glove materials, as standard thin nitrile gloves offer poor breakthrough resistance to anilines[4].
The Aryl Bromide (3-bromo): The presence of the carbon-halogen bond classifies this as a Halogenated Organic Compound[5]. Causality: Under the Resource Conservation and Recovery Act (RCRA), halogenated waste requires specialized high-temperature incineration. If burned at standard temperatures, brominated compounds can form highly corrosive hydrobromic acid (HBr) and toxic brominated dioxins[6].
The Ester Linkage:Causality: Esters are susceptible to hydrolysis in the presence of strong acids or bases. The waste must be kept away from strong alkalis and oxidizers to prevent exothermic degradation and the release of volatile byproducts[2].
Quantitative Data & Regulatory Thresholds
The following table summarizes the critical operational parameters and regulatory thresholds required for managing this compound safely.
Aniline derivatives rapidly permeate standard thin nitrile gloves[4].
EPA Waste Classification
RCRA Regulated Solid Waste
Contains carbon-halogen bonds; strictly prohibited from domestic sewage[5][6].
Storage Time Limit (LQG)
90 Days
RCRA limit for Large Quantity Generators to prevent container degradation[7].
Spill Evacuation Threshold
> 50 g or > 50 mL
Large spills overwhelm fume hood capture velocity, risking severe inhalation exposure[4].
Operational Workflow for Waste Management
Decision matrix and workflow for the proper segregation, containment, and disposal of halogenated aniline waste.
Self-Validating Experimental Protocols
To ensure uncompromising safety, all disposal procedures must be executed as self-validating systems—meaning each step contains a built-in verification check before proceeding to the next.
Protocol A: Routine Laboratory Waste Segregation
Container Selection & Inspection: Select a high-density polyethylene (HDPE) or heavy-duty glass container. Do not use metal containers, as halogenated compounds and aniline derivatives can react with iron or zinc over time[2].
Validation Check: Inspect the container for the HDPE recycling symbol (#2) and physically verify the absence of stress fractures or residue from incompatible chemicals (e.g., oxidizers).
Waste Transfer: Operating strictly within a certified chemical fume hood, transfer the chemical into the designated "Halogenated Organic Waste" container[8].
Validation Check: Observe the volume level. Ensure the container is filled to no more than 80% capacity to allow for vapor expansion and prevent over-pressurization.
Regulatory Labeling: Affix a hazardous waste label immediately. Under EPA regulations (such as 40 CFR Subpart K for academic entities), the label must clearly state "Unwanted Material" or "Hazardous Waste" and explicitly list the chemical constituents to inform emergency responders[9].
Validation Check: Cross-reference the written label against the laboratory's master chemical inventory to ensure the terms "Halogenated" and "Aniline Derivative" are visibly documented.
Secondary Containment Storage: Place the sealed primary container into a secondary containment tray.
Validation Check: Verify that the secondary containment area is physically isolated from strong acids, alkalis, and oxidizing agents[2].
Protocol B: Spill Management and Containment
Assessment & Evacuation: Immediately assess the spill volume. If the spill is large (>50g) or occurs outside a fume hood, evacuate the laboratory, secure the perimeter, and contact Environmental Health and Safety (EHS)[2][4].
Validation Check: Confirm all personnel are accounted for outside the laboratory doors before calling emergency services.
PPE Verification: For small, manageable spills inside a fume hood, verify personal protective equipment.
Validation Check: Ensure personnel are wearing butyl rubber or Viton gloves, chemical splash goggles, and a fully buttoned lab coat[4][8].
Inert Absorption: Cover the spill entirely with an inert, dry absorbent material such as vermiculite, dry sand, or diatomaceous earth[3][8].
Validation Check: Visually confirm that no free liquid or exposed powder remains visible. Never use combustible materials like paper towels, as aniline derivatives can be combustible[2].
Collection & Decontamination: Using a non-sparking tool, scoop the contaminated absorbent into a sealable hazardous waste container. Wash the affected surface thoroughly with water and detergent, collecting the wash water as hazardous waste[4].
Validation Check: Perform a final visual and olfactory inspection (without intentionally inhaling) to ensure no residual chemical remains on the benchtop before removing PPE.